molecular formula C7H10ClN3O B1473382 3-(Azetidin-3-yloxy)pyridazine hydrochloride CAS No. 2097985-77-6

3-(Azetidin-3-yloxy)pyridazine hydrochloride

Cat. No.: B1473382
CAS No.: 2097985-77-6
M. Wt: 187.63 g/mol
InChI Key: HXBIBGIGIVNXLO-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)pyridazine hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(azetidin-3-yloxy)pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-2-7(10-9-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBIBGIGIVNXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Azetidin-3-yloxy)pyridazine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews current research findings, including its synthesis, biological effects, and potential therapeutic applications.

  • IUPAC Name : 3-(Azetidin-3-yloxy)pyridazine hydrochloride
  • Molecular Formula : C9H10ClN3O
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 2097985-77-6

Synthesis

The synthesis of 3-(Azetidin-3-yloxy)pyridazine hydrochloride typically involves multi-step reactions, starting from readily available pyridazine derivatives. The synthesis pathway often includes the formation of the azetidine ring and subsequent substitution reactions to introduce the oxy group at the 3-position of the pyridazine ring.

Anticancer Activity

Recent studies have indicated that compounds related to pyridazine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values ranging from 1.06 to 2.73 μM .

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that derivatives of pyridazine, including those with azetidine moieties, may act as effective inhibitors of cancer cell proliferation.

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases associated with tumor growth and survival. For example, compounds similar to 3-(Azetidin-3-yloxy)pyridazine hydrochloride have been shown to inhibit c-Met kinase activity, which is crucial for tumorigenesis .

Anti-inflammatory Effects

In addition to anticancer properties, some studies have explored the anti-inflammatory potential of azetidine-containing compounds. It has been reported that certain derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines using the MTT assay. The results indicated that compounds with azetidine structures showed enhanced cytotoxicity compared to their non-azetidine counterparts .
  • Animal Models : In vivo studies are necessary to further validate the anticancer and anti-inflammatory activities observed in vitro. Preliminary data suggest that these compounds may also influence behavioral models related to anxiety and depression, indicating a broader therapeutic potential .

Future Directions

Research into 3-(Azetidin-3-yloxy)pyridazine hydrochloride should focus on:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.
  • Clinical Trials : Assessing safety and efficacy in human subjects.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(Azetidin-3-yloxy)pyridazine hydrochloride is C₈H₁₂Cl₂N₂O, with a molecular weight of 223.10 g/mol. The compound features an azetidine ring linked to a pyridazine moiety through an ether bond, which contributes to its solubility and stability in aqueous environments. The presence of hydrochloride groups enhances its reactivity and potential interactions with biological targets.

Pharmacological Potential

  • CNS Disorders : Preliminary studies suggest that 3-(Azetidin-3-yloxy)pyridazine hydrochloride may act as a pharmacological agent targeting central nervous system disorders. Its structure indicates potential for developing therapeutics for conditions such as anxiety, depression, and neurodegenerative diseases.
  • Biological Activity : Interaction studies have indicated that this compound may interact with various neurotransmitter receptors, although the detailed mechanisms remain to be fully elucidated. Its favorable pharmacokinetic properties suggest it could be a candidate for further drug development.
  • Intermediate in Synthesis : The compound serves as a valuable intermediate in the synthesis of more complex biologically active compounds, potentially leading to novel therapeutic agents.

Synthesis Methodologies

The synthesis of 3-(Azetidin-3-yloxy)pyridazine hydrochloride typically involves multi-step organic reactions that can include nucleophilic substitutions or ring-opening reactions involving the azetidine ring. The pyridine nitrogen can participate in various reactions due to its basicity, allowing for the creation of derivatives or complexes .

Case Studies and Research Findings

Research has identified various derivatives of pyridazine and azetidine that exhibit significant biological activities. For instance, studies have shown that certain azetidine derivatives possess antibacterial and anticancer properties, which could be extrapolated to develop new treatments based on the structure of 3-(Azetidin-3-yloxy)pyridazine hydrochloride .

In addition, structure–activity relationship (SAR) studies have revealed insights into how modifications to the azetidine or pyridine rings can enhance biological activity, providing a pathway for optimizing the efficacy of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yloxy)pyridazine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.